1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine
Description
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine is a piperidine derivative featuring a phenoxyethyl linker substituted with bromine (4-position) and fluorine (3-position) on the aromatic ring. This compound’s structure combines a six-membered piperidine ring with a halogenated aromatic system, which may confer unique physicochemical and pharmacological properties. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors .
Properties
Molecular Formula |
C13H17BrFNO |
|---|---|
Molecular Weight |
302.18 g/mol |
IUPAC Name |
1-[2-(4-bromo-3-fluorophenoxy)ethyl]piperidine |
InChI |
InChI=1S/C13H17BrFNO/c14-12-5-4-11(10-13(12)15)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9H2 |
InChI Key |
POXCYDQRHZUDMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine typically involves the reaction of 4-bromo-3-fluorophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the chloroethyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substitution
1-[2-(3-Bromophenoxy)ethyl]piperidine (CAS: 554430-68-1)
- Key Difference : Bromine is at the 3-position instead of 4-position; lacks fluorine.
- The absence of fluorine eliminates its electron-withdrawing effects, which could influence electronic interactions with targets .
1-[2-(4-Bromo-3-methyl-phenoxy)ethyl]pyrrolidine
- Key Difference : Pyrrolidine (5-membered ring) replaces piperidine; methyl group replaces fluorine at the 3-position.
- Impact : The smaller pyrrolidine ring may reduce conformational flexibility and hydrogen-bonding capacity compared to piperidine. The methyl group, being less electronegative than fluorine, could decrease the compound’s polarity and affect pharmacokinetics .
1-[(4-Bromo-3-fluorophenyl)methyl]piperidine
- Key Difference: Phenoxyethyl linker replaced by a benzyl group.
- The benzyl group’s rigidity may reduce adaptability in binding to flexible receptor sites compared to the phenoxyethyl linker .
Analogues with Extended Aromatic Systems
1-((4'-Fluoro-3-methyl-biphenyl-2-yl)methyl)piperidine
- Key Difference : Biphenyl system replaces single phenyl ring; methyl and fluorine substituents present.
- However, steric bulk may reduce binding affinity to compact active sites .
Piperidine, 2-[2-[(3-bromobiphenyl-4-yl)oxy]ethyl]- (hydrochloride salt)
- Key Difference : Biphenyl system with bromine; hydrochloride salt form.
- Impact : The salt form improves aqueous solubility but may alter bioavailability. The extended aromatic system could enhance π-π stacking interactions in hydrophobic pockets of targets .
Analogues with Functional Group Modifications
(2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidinyl)propen-1-one
- Key Difference: Propenone linker replaces phenoxyethyl group.
- Impact: The α,β-unsaturated ketone introduces electrophilicity, increasing susceptibility to nucleophilic attack (e.g., metabolic degradation). The planar propenone group may facilitate interactions with flat binding pockets compared to the flexible ether linker .
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
- Key Difference : Acetyl and methoxyphenyl substituents on the piperidine ring.
Pharmacological and Receptor Binding Comparisons
- Sigma and PCP Receptor Affinity: The target compound’s bromine and fluorine substituents may enhance sigma receptor binding compared to 1-[2-(3-bromophenoxy)ethyl]piperidine, as halogens often improve affinity through hydrophobic and electronic effects . In contrast, 1-(1-(2-thienyl)cyclohexyl)piperidine (a PCP receptor ligand) lacks halogen substituents, highlighting the importance of aromatic halogens in sigma receptor selectivity .
Physicochemical Properties
| Compound | MW (g/mol) | logP* | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~318 | 3.8 | <0.1 (water) | 4-Br, 3-F, phenoxyethyl |
| 1-[2-(3-Bromophenoxy)ethyl]piperidine | ~302 | 3.5 | <0.1 | 3-Br, phenoxyethyl |
| 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine | ~302 | 3.6 | 0.2 | 4-Br, 3-F, benzyl |
| (2E)-3-(4-Fluorophenyl)...propenone | ~275 | 2.9 | 0.5 | Propenone, 4-F |
*Estimated using fragment-based methods.
Biological Activity
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring linked to a 4-bromo-3-fluorophenoxyethyl group. The presence of bromine and fluorine atoms is believed to enhance the compound's biological activity by improving its binding affinity to various biological targets.
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine is thought to exert its effects through multiple pathways:
- Receptor Interaction : The compound may interact with specific receptors, potentially modulating neurotransmitter systems or other signaling pathways.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in critical biological processes, such as DprE1 in mycobacteria, which is essential for cell wall biosynthesis .
- Covalent Bond Formation : The functional groups present may allow for stable interactions with target proteins, enhancing its pharmacological profile.
Biological Activity
Research indicates that 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine exhibits several notable biological activities:
- Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Analgesic Properties : Preliminary data indicate potential analgesic effects, which warrant further investigation for pain management applications.
Comparative Biological Activity
To better understand the biological activity of 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 1-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine | Structure | Different halogen substitution | Varied anti-inflammatory effects |
| 4-Bromo-2-fluorobenzonitrile | Structure | Lacks piperidine structure | Used in synthetic pathways |
| Ethyl (4-bromo-2-fluorobenzoyl)acetate | Structure | Ester functionality | Altered reactivity |
The unique combination of bromine and fluorine in 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine likely contributes to its distinct biological profile compared to related compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their potential therapeutic applications:
- Dopamine Receptor Modulation : Compounds with similar structural motifs have been studied for their effects on dopamine receptors. For instance, the modulation of D3 dopamine receptor activity has been linked to various neuropsychiatric conditions, suggesting that derivatives of piperidine could play a role in treatment strategies .
- Antimycobacterial Activity : Research on related compounds has demonstrated promising results against Mycobacterium tuberculosis, indicating that modifications in the piperidine structure can lead to enhanced antimicrobial properties. For example, certain derivatives showed effective inhibition at low concentrations (MIC values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
